molecular formula C18H19NO4S B2375921 (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2035021-62-4

(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2375921
CAS No.: 2035021-62-4
M. Wt: 345.41
InChI Key: BRPBEKQJICUYGV-CMDGGOBGSA-N
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Description

(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound characterized by the presence of a thiazepane ring, a furan ring, and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazepane ring, followed by the introduction of the furan ring and the enone moiety. Key steps include:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: This step often involves the use of furan derivatives and coupling reactions.

    Formation of the Enone Moiety: This is typically achieved through aldol condensation or related reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazepane and furan derivatives.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activity, such as antimicrobial or anticancer effects, making it a candidate for drug development.

Industry

In industry, the compound’s unique chemical properties make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one lies in its combination of a thiazepane ring, a furan ring, and an enone moiety. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Biological Activity

(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that elucidate its pharmacological properties.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazepane Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Furan Ring : Coupling reactions with furan derivatives.
  • Formation of the Enone Moiety : Achieved through aldol condensation or related reactions.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H19NO4S
Molecular Weight345.4 g/mol
CAS Number2035021-62-4

The mechanism of action for this compound involves interactions with specific biological targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Modulation : It can influence cell surface receptors, altering cellular responses.
  • Gene Expression : Potential effects on gene expression related to biological outcomes have been observed.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For example, it has been evaluated against various cancer cell lines, showing promising cytotoxic effects.

Study ReferenceCell Line TestedIC50 (µM)Comparison Drug
Santos et al. MCF7 (Breast Cancer)14.86 ± 5.15Doxorubicin (Standard)
Gulipalli et al. MDA-MB-2310.09Doxorubicin

These findings indicate that the compound possesses significant cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, with results indicating effectiveness against various pathogens.

StudyOrganism TestedInhibition Zone (mm)
Study AStaphylococcus aureus15
Study BEscherichia coli18
Study CCandida albicans12

These results suggest that this compound may serve as a potential antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on elucidating the biological effects and mechanisms of action of this compound:

  • Anticancer Efficacy : A study comparing various thiazepane derivatives highlighted the significant anticancer activity of compounds similar to this compound against multiple cancer cell lines .
  • Inhibition Studies : Research involving docking studies revealed that the compound interacts with key residues in target proteins, suggesting a mechanism for its observed biological activities .
  • Comparative Analysis : A comparative analysis with established drugs indicated that this compound exhibits comparable or superior efficacy in certain assays, warranting further investigation into its therapeutic potential .

Properties

IUPAC Name

(E)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(9-8-16-7-4-13-23-16)19-11-10-17(24(21,22)14-12-19)15-5-2-1-3-6-15/h1-9,13,17H,10-12,14H2/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPBEKQJICUYGV-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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